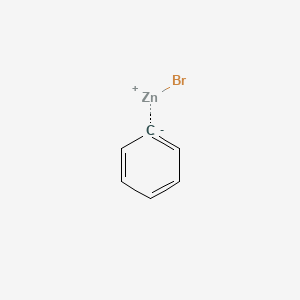

Phenylzinc bromide

Description

Overview of Organozinc Reagents within Modern Synthetic Chemistry

Organozinc compounds are a versatile and important class of reagents in contemporary organic synthesis. uni-muenchen.de They are generally less reactive than their organolithium or Grignard counterparts, a characteristic that imparts a high degree of functional group tolerance. wikipedia.orgresearchgate.net This moderated reactivity allows for their use in the presence of sensitive functional groups like esters, nitriles, and ketones, which might otherwise react with more aggressive organometallics. sigmaaldrich.com The utility of organozinc reagents is most prominently displayed in their application to a wide array of carbon-carbon bond-forming reactions. slideshare.net These include palladium-catalyzed cross-coupling reactions like the Negishi coupling, copper-catalyzed additions, the Simmons-Smith cyclopropanation, and the Reformatsky reaction. uni-muenchen.desigmaaldrich.com The development of highly active zinc, such as Rieke® Zinc, has further expanded their accessibility and utility by enabling the direct reaction of zinc metal with less reactive organic halides, including chlorides and bromides, under mild conditions. sigmaaldrich.comnih.gov

Historical Development and Significance of Organozinc Compounds

The field of organozinc chemistry has a rich history stretching back to the mid-19th century, marking the very beginning of organometallic chemistry as a discipline. uni-muenchen.dedigitellinc.com

The era of organometallic chemistry was inaugurated in 1848 by Sir Edward Frankland, who first prepared diethylzinc (B1219324) by heating ethyl iodide with zinc metal. wikipedia.orgacs.org This landmark discovery not only introduced the first organozinc compounds but also laid the foundational concepts for the theory of valence. digitellinc.comacs.org Frankland's initial work, which produced volatile and pyrophoric liquids, demonstrated the existence of a direct metal-carbon bond. wikipedia.org Following this discovery, the field rapidly expanded. Frankland and his student B.F. Duppa reported the reaction of dialkylzinc reagents with esters. digitellinc.com Other notable advancements were made at Kazan Imperial University, where Aleksandr Mikhailovich Butlerov and his student Aleksandr Mikhailovich Zaitsev pioneered the synthesis of tertiary alcohols from dialkylzincs and acid chlorides. digitellinc.comillinois.edu This work was later extended to include aldehydes as substrates. digitellinc.com A particularly enduring application emerged from this period: the Reformatsky reaction, discovered by Sergei Nikolaevich Reformatskii, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc. digitellinc.combyjus.com

After their initial discovery and a period of intense study, organozinc reagents were largely overshadowed for more than half a century by the more reactive and broadly applicable Grignard and organolithium reagents. researchgate.net However, organozinc chemistry has experienced a significant resurgence in modern synthetic chemistry. researchgate.net This revival can be attributed to several factors. A key development was the preparation of highly activated zinc metal (e.g., Rieke zinc), which facilitates the synthesis of organozinc reagents from a wider range of precursors with greater functional group compatibility. wikipedia.orgsigmaaldrich.com The most impactful driver of their renewed importance has been their role in transition metal-catalyzed cross-coupling reactions. uni-muenchen.de The ability of organozinc compounds to undergo efficient transmetalation with palladium or nickel catalysts made them indispensable tools for constructing complex molecules. uni-muenchen.de The significance of this chemistry was formally recognized in 2010 when the Nobel Prize in Chemistry was awarded to Ei-ichi Negishi, Richard F. Heck, and Akira Suzuki for their work on palladium-catalyzed cross-coupling reactions, with the Negishi coupling being a cornerstone of this field. uni-muenchen.de

Fundamental Reactivity Principles of Phenylzinc Bromide as a Nucleophilic Reagent

This compound (C₆H₅ZnBr) is classified as a heteroleptic organozinc reagent (RZnX), possessing a single organic substituent attached to the zinc metal center. wikipedia.org Its reactivity is governed by the nature of the carbon-zinc bond, which is significantly less polar and therefore less nucleophilic than the corresponding carbon-magnesium bond in Grignard reagents or the carbon-lithium bond in organolithiums. uni-muenchen.de This moderate reactivity is a key advantage, as it allows this compound to act as a selective nucleophile in the presence of various functional groups. researchgate.net

The primary mode of reaction for this compound is as a nucleophile in substitution and addition reactions. In transition-metal-catalyzed processes, particularly the Negishi coupling, it serves as the nucleophilic partner, transferring its phenyl group to an electrophilic substrate via a palladium or nickel catalyst. wikipedia.org The reaction mechanism involves the activation of the carbon-zinc bond by the transition metal catalyst, followed by transmetalation, and ultimately reductive elimination to form the new carbon-carbon bond. While less reactive than many organometallics, its nucleophilicity is sufficient for reactions such as additions to carbonyl compounds and iminium ions. researchgate.netscispace.com The reactivity and solubility of this compound can be enhanced by additives; for instance, lithium chloride is known to break up oligomeric zinc species and accelerate the formation of soluble, reactive organozinc reagents in solvents like THF. nih.gov

Contextualizing this compound within Current Synthetic Methodologies

This compound is a valuable and frequently employed reagent in modern organic synthesis, primarily for its role in constructing aryl-containing molecules. Its most prominent application is in the Negishi cross-coupling reaction, where it effectively couples with a wide range of organic halides and triflates. researchgate.net For example, it undergoes palladium-catalyzed coupling with 2-bromophosphinines to yield 2-phenylphosphinine, with yields improving significantly with the choice of ligand (e.g., 76% with dppp). uit.no It is also used in the synthesis of biaryl compounds, which are important intermediates for pharmaceuticals and materials science.

In comparison to phenylmagnesium bromide, this compound often exhibits superior performance in specific contexts. For instance, it provides higher yields (76–95%) in cross-coupling reactions with halogenated pyridines compared to its Grignard analogue. Beyond standard Negishi couplings, this compound is used to synthesize ketones via nickel-catalyzed reactions with acid chlorides. lookchem.com It has also been employed in the synthesis of sulfones by reacting with sulfonyl chlorides, achieving a 91% yield under optimized, iron-catalyzed conditions. rsc.org However, its reactivity can be insufficient for certain transformations where more potent nucleophiles are required. In some instances, such as reactions with specific sulfone derivatives or in the synthesis of β-phenethylamines from N-aminopyridinium salts, this compound was found to be less effective than Grignard reagents. sioc.ac.cnnih.gov Nevertheless, its reliability, functional group tolerance, and effectiveness in palladium- and nickel-catalyzed reactions secure its position as a key reagent in the synthetic chemist's toolkit. researchgate.netsigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₆H₅BrZn | sigmaaldrich.comchemdad.com |

| Molecular Weight | 222.40 g/mol | sigmaaldrich.com |

| CAS Number | 38111-44-3 | sigmaaldrich.comchemdad.com |

| Appearance | Solution in THF | sigmaaldrich.comchemdad.com |

| Boiling Point | 65 °C (of 0.5M THF solution) | sigmaaldrich.com |

| Density | 0.99 g/mL at 25 °C (of 0.5M THF solution) | sigmaaldrich.com |

| Solubility | Reacts with water | chemdad.com |

Table 2: Selected Applications of this compound in Negishi Cross-Coupling Reactions

| Electrophile | Catalyst System | Ligand | Yield | Reference(s) |

|---|---|---|---|---|

| 2-Bromophosphinine | Pd₂(dba)₃ | dppe | 40% | uit.no |

| 2-Bromophosphinine | Pd₂(dba)₃ | dppp (B1165662) | 76% | uit.no |

| Aryl Bromides | [Pd(C₃H₅)Cl]₂ | Tedicyp | Good yields, high turnover | acs.org |

| p-Toluenesulfonyl chloride | Fe(acac)₃ | None | 91% | rsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzene;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFWJMIDCMEJHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38111-44-3 | |

| Record name | Phenylzinc bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Phenylzinc Bromide

Direct Synthesis Strategies

Direct synthesis methods involve the direct reaction of a phenyl halide with metallic zinc. The reactivity of zinc is a critical factor in these transformations, often necessitating the use of activated forms of the metal to achieve efficient conversion.

Oxidative Addition of Activated Zinc Metal to Aryl Bromides

The oxidative addition of zinc to aryl bromides is a fundamental method for the preparation of arylzinc halides. This reaction's success is highly dependent on the reactivity of the zinc metal.

Standard zinc powder often exhibits low reactivity, hindering its direct reaction with aryl bromides. To overcome this limitation, highly reactive forms of zinc, most notably Rieke® Zinc, have been developed. Rieke® Zinc is prepared by the reduction of a zinc salt, typically an anhydrous metal chloride, with an alkali metal like potassium or lithium naphthalenide. rsc.orgnih.govwikipedia.org This process generates finely divided, highly reactive zinc powder with a large surface area, free from the passivating oxide layer that plagues commercial zinc dust. nih.govwikipedia.org

The enhanced reactivity of Rieke® Zinc allows for the direct oxidative addition to aryl bromides under milder conditions than those required for unactivated zinc. riekemetals.com This methodology is compatible with a variety of functional groups that might not be tolerated in the preparation of more reactive organometallics like Grignard or organolithium reagents. riekemetals.comsigmaaldrich.com For instance, functional groups such as nitriles and esters can be present on the aryl bromide without being affected during the formation of the organozinc reagent. riekemetals.com

The preparation of Rieke® Zinc itself involves the in situ reduction of zinc(II) salts. For example, anhydrous zinc bromide can be reduced with potassium in tetrahydrofuran (B95107) (THF) to yield a highly reactive zinc powder. rsc.org This activated zinc can then be directly used for the synthesis of phenylzinc bromide from bromobenzene (B47551). rsc.org

The efficiency of this compound formation through oxidative addition is significantly influenced by several reaction parameters, including the solvent, temperature, and the presence of activating agents.

The choice of solvent is critical. While the reaction can be carried out in various ethers, diglyme (B29089) has been shown to be effective, particularly when using Rieke Zinc. rsc.org Tetrahydrofuran (THF) is also a commonly used solvent for these reactions. rsc.orgorganic-chemistry.org

Temperature plays a crucial role in the reaction rate. For aryl bromides, which are generally less reactive than aryl iodides, refluxing conditions are often necessary to achieve complete conversion, even with highly reactive Rieke® Zinc. riekemetals.com The reaction time can vary from a few hours to overnight depending on the specific substrate and conditions. riekemetals.com

The addition of certain salts, particularly lithium chloride (LiCl), has been found to dramatically accelerate the formation of organozinc reagents from organic halides. organic-chemistry.org The presence of LiCl is believed to facilitate the removal of the newly formed organozinc species from the metal surface, thereby exposing fresh zinc for reaction. organic-chemistry.org This allows for the preparation of a broad range of functionalized aryl- and heteroarylzinc reagents at room temperature or slightly elevated temperatures (25-50°C) using commercially available zinc powder, which is a more practical and economical alternative to Rieke® Zinc. organic-chemistry.org The activation of zinc dust with iodine (I₂) or 1,2-dibromoethane (B42909) are also common techniques to initiate the reaction. reddit.comorgsyn.org

| Substrate | Zinc Type | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Rieke Zinc | None | Diglyme | Reflux | 8 | 83 | rsc.org |

| Aryl Bromides | Rieke Zinc | None | THF | Reflux | 2-3 | N/A | riekemetals.com |

| Functionalized Aryl Bromides | Zinc Powder | LiCl | THF | 25-50 | N/A | High | organic-chemistry.org |

Direct Insertion of Zinc into Substituted Phenyl Bromides

The direct insertion of zinc into the carbon-bromine bond of substituted phenyl bromides is a powerful method for creating functionalized organozinc reagents. A key advantage of this approach is the high functional group tolerance of the carbon-zinc bond. beilstein-journals.org This allows for the synthesis of complex building blocks that can be used in subsequent cross-coupling reactions.

The chemoselectivity of the zinc insertion can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups can facilitate the insertion process. beilstein-journals.org Furthermore, in molecules with multiple halogen atoms, selective insertion into the more reactive C-Br bond over a C-Cl bond, or into a more activated position, can often be achieved. beilstein-journals.org

The use of LiCl as an additive is also highly beneficial in the direct insertion into substituted phenyl bromides, enhancing the reaction rate and allowing for milder conditions. organic-chemistry.org This method has been successfully applied to a wide array of substrates bearing sensitive functional groups like esters, nitriles, and amides. organic-chemistry.org

Transmetalation-Based Preparation Routes

Transmetalation offers an alternative and often milder pathway to this compound, starting from a more reactive organometallic precursor.

Transmetalation from Phenylmagnesium Bromide (Grignard Reagents)

A widely used and convenient method for the preparation of this compound is the transmetalation from the corresponding Grignard reagent, phenylmagnesium bromide. reddit.comgoogle.com This process involves the reaction of pre-formed phenylmagnesium bromide with a zinc halide, typically zinc bromide (ZnBr₂). google.com

The reaction is typically carried out in an ethereal solvent such as diethyl ether or THF. google.com The Grignard reagent is added to a solution of anhydrous zinc bromide, often at low temperatures to control the exothermicity of the reaction, followed by stirring at room temperature. google.com The driving force for this reaction is the formation of a more stable organometallic species and the precipitation of magnesium salts. reddit.com

One of the practical considerations in this method is the potential for the resulting this compound solution to be heterogeneous due to the presence of magnesium salts. reddit.com For certain applications where a homogenous solution is desired, techniques such as filtration or allowing the salts to settle may be employed.

This transmetalation approach is particularly useful as it leverages the well-established and readily accessible Grignard reagents, which can be prepared from a wide range of aryl bromides. youtube.com

| Organometallic Precursor | Zinc Salt | Solvent | Temperature | Outcome | Reference |

| Phenylmagnesium bromide | Zinc bromide | Diethyl ether | 4°C to 19°C | Formation of this compound and a granular white precipitate | google.com |

| Phenylmagnesium bromide | Zinc chloride | THF | N/A | Preparation of Phenylzinc halide | reddit.com |

Transmetalation from Phenyllithium (B1222949) Reagents

An alternative transmetalation pathway begins with a phenyllithium reagent. This method is particularly useful when specific substitution patterns are required or when the precursor is more amenable to lithiation than Grignard formation. The highly reactive phenyllithium intermediate is generated and then immediately quenched with a zinc halide to form the more stable and less reactive phenylzinc species. nih.gov

Phenyllithium is often prepared in situ via a halogen-lithium exchange reaction, where an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). This exchange is extremely rapid and must be conducted at very low temperatures (commonly -78 °C or below) to prevent side reactions, such as the reaction of the newly formed phenyllithium with the starting aryl halide. orgsyn.orguni-muenchen.deprinceton.edu

Immediately following the formation of the aryllithium species, a solution of anhydrous zinc chloride or zinc bromide in THF is added to the cold reaction mixture. This effects the transmetalation, producing the phenylzinc halide. nih.govresearchgate.net This sequential, one-pot procedure allows for the generation of the organozinc reagent without isolating the highly reactive and often unstable organolithium intermediate.

A significant advantage of converting highly reactive organolithium or Grignard reagents into organozinc compounds is the enhanced functional group tolerance. wikipedia.orgresearchgate.net Organolithium reagents are strong bases and nucleophiles that react with a wide array of functional groups, including esters, ketones, nitriles, and amides. nih.gov By transmetalating to zinc, the reactivity of the organometallic is attenuated, rendering the resulting this compound compatible with these sensitive moieties. uni-muenchen.desigmaaldrich.com

This compatibility is crucial for the synthesis of complex, polyfunctional molecules. The transmetalation step effectively serves to "protect" the reactive carbanionic character of the phenyl group, allowing it to be used in subsequent transformations, like Negishi cross-coupling, without affecting other functional groups present in the molecule. wikipedia.org

Ligand-Accelerated Transmetalation Processes

The efficiency of organozinc reagent formation can be significantly enhanced by the use of certain additives or "ligands" that accelerate the reaction. In the context of this compound synthesis, the most impactful additive is lithium chloride (LiCl). organic-chemistry.orgnih.gov

The presence of stoichiometric LiCl has several beneficial effects:

Increased Reaction Rates: LiCl accelerates the direct insertion of zinc into aryl halides. organic-chemistry.org

Solubilization of Organozinc Species: It prevents the organozinc reagent from precipitating or adhering to the surface of the zinc metal by forming soluble "ate" complexes (e.g., PhZnBr·LiCl). nih.govnih.gov This keeps the metal surface active and increases the concentration of the reagent in solution.

Enhanced Reactivity: The formation of higher-order zincates, such as [PhZnBrCl]⁻Li⁺, increases the nucleophilicity of the phenyl group compared to the neutral this compound, which can be beneficial in subsequent coupling reactions. beilstein-journals.orgnih.govresearchgate.net

The use of LiCl has become a standard and powerful modification in the preparation of functionalized organozinc reagents, often allowing reactions to proceed under milder conditions and with higher yields. beilstein-journals.org

Optimized Preparation Protocols for Functionalized this compound Derivatives

The synthesis of this compound derivatives bearing sensitive functional groups requires specialized protocols that bypass the use of highly reactive Grignard or organolithium precursors. Optimized methods have been developed that rely on the direct insertion of zinc into functionalized aryl halides, a process greatly facilitated by the presence of lithium chloride.

One of the most effective protocols, developed by Knochel and coworkers, involves the direct insertion of activated zinc dust into a functionalized aryl iodide or bromide in THF in the presence of LiCl. organic-chemistry.org This method is notable for its operational simplicity and its remarkable tolerance for a wide range of functional groups.

Table 2: Synthesis of Functionalized Arylzinc Reagents via LiCl-Mediated Zinc Insertion

| Aryl Halide Precursor | Functional Group | Reaction Conditions | Yield of Zinc Reagent | Reference |

|---|---|---|---|---|

| Ethyl 4-iodobenzoate (B1621894) | Ester | Zn dust, LiCl, THF, 25°C | >95% | organic-chemistry.org |

| 4-Iodobenzonitrile | Nitrile | Zn dust, LiCl, THF, 25°C | >95% | organic-chemistry.org |

| 3-Iodobenzonitrile | Nitrile | Zn dust, LiCl, THF, 25°C | >95% | organic-chemistry.org |

An alternative "in-situ trapping" method has also been developed for less reactive aryl bromides. In this procedure, the aryl bromide is treated with magnesium turnings in the presence of both ZnCl₂ and LiCl. nih.govbeilstein-journals.org The highly reactive Grignard reagent is formed transiently and is immediately trapped by the co-present zinc chloride to form the more stable arylzinc species. This prevents the Grignard reagent from reacting with sensitive functionalities on the starting material. rsc.orgresearchgate.net

Table 3: In-Situ Trapping Protocol for Functionalized Phenylzinc Bromides

| Aryl Bromide Precursor | Functional Group | Reaction Conditions | Subsequent Product Yield | Reference |

|---|---|---|---|---|

| Methyl 3-bromobenzoate | Ester | Mg, ZnCl₂, LiCl, THF | 79% (after Pd-coupling) | beilstein-journals.org |

These optimized protocols have significantly broadened the scope of accessible phenylzinc reagents, enabling the straightforward synthesis of complex building blocks for the pharmaceutical and materials science industries.

Strategies for ortho-, meta-, and para-Substituted Phenylzinc Bromides

The direct insertion of metallic zinc into the carbon-bromine bond of a substituted bromobenzene is the most common and straightforward approach for the synthesis of this compound derivatives. However, the position of the substituent on the aromatic ring—ortho, meta, or para—can significantly influence the reaction's feasibility and conditions.

General Synthetic Considerations:

The reactivity of the starting aryl bromide is a key factor. Electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition of zinc, while electron-donating groups may have the opposite effect. The choice of solvent is also critical, with tetrahydrofuran (THF) being the most commonly employed medium due to its ability to solvate the resulting organozinc species.

Ortho-Substituted Phenylzinc Bromides:

The synthesis of ortho-substituted phenylzinc bromides can be challenging due to steric hindrance. The substituent in the ortho position can impede the approach of the aryl bromide to the zinc surface, potentially slowing down the rate of insertion. To overcome this, highly activated zinc, such as Rieke zinc, or the use of activating additives is often necessary. In some cases, chelation assistance from the ortho-substituent can facilitate the reaction. For instance, an ortho-methoxy group might coordinate to the zinc surface, bringing the carbon-bromine bond into proximity for insertion.

Meta-Substituted Phenylzinc Bromides:

The formation of meta-substituted phenylzinc bromides generally proceeds with fewer steric constraints compared to their ortho counterparts. The electronic nature of the substituent remains a primary consideration, influencing the reaction rate. Standard activation methods for zinc, such as treatment with 1,2-dibromoethane and trimethylsilyl (B98337) chloride, are typically sufficient to promote the reaction.

Para-Substituted Phenylzinc Bromides:

Para-substituted phenylzinc bromides are often the most readily accessible of the three isomers. The substituent is remote from the reaction center, minimizing steric effects. Consequently, the electronic properties of the substituent are the dominant factor governing the ease of zinc insertion. A wide range of functional groups can be tolerated in the para position, making these reagents particularly valuable in multi-step syntheses.

Table 1: Synthesis of Substituted Phenylzinc Bromides This table is interactive. Click on the headers to sort the data.

| Substituent Position | Example Precursor | Typical Reaction Conditions | Observed Yield (%) | Key Considerations |

|---|---|---|---|---|

| Ortho | 2-Bromotoluene | Activated Zinc (Rieke Zinc), THF, reflux | 70-85 | Steric hindrance may require more reactive zinc or longer reaction times. |

| Meta | 3-Bromoanisole | Zinc dust, THF, LiCl, 40 °C | 85-95 | Electronic effects of the substituent are the primary factor. |

| Para | 4-Bromobenzonitrile | Zinc dust, THF, LiCl, 25 °C | >95 | Generally proceeds with high efficiency due to minimal steric hindrance. |

Impact of Additives (e.g., LiCl, MgCl₂, TBAI) on Formation and Stability

The efficiency of this compound synthesis and the stability of the resulting reagents can be dramatically improved through the use of specific additives. These additives play crucial roles in activating the zinc metal, solubilizing the organozinc product, and modifying its reactivity.

Lithium Chloride (LiCl):

Lithium chloride is arguably the most significant additive in modern organozinc chemistry. Its primary role is to facilitate the dissolution of the initially formed, and often poorly soluble, this compound from the surface of the zinc metal. nih.govbeilstein-journals.org This prevents the passivation of the zinc surface, allowing the reaction to proceed to completion. nih.gov The mechanism involves the formation of a soluble "ate" complex (ArZnBr·LiCl), which is more reactive and stable in solution. beilstein-journals.org The presence of LiCl can transform a sluggish or failing reaction into a high-yielding and rapid synthesis, often allowing for the use of less reactive aryl bromides and milder reaction conditions. beilstein-journals.org

Magnesium Chloride (MgCl₂):

While not as universally employed as LiCl in the direct synthesis of this compound from zinc metal, magnesium chloride plays a vital role in alternative preparative routes and in modulating the reactivity of the final organozinc species. For instance, this compound can be prepared via transmetalation from the corresponding Grignard reagent (phenylmagnesium bromide) and zinc chloride. In this context, the byproduct MgCl₂ remains in the solution. It has been observed that the presence of MgCl₂ can enhance the reactivity of organozinc reagents in subsequent reactions, such as additions to carbonyl compounds. semanticscholar.org This is attributed to the formation of more reactive mixed-metal species or to MgCl₂ acting as a Lewis acid to activate the electrophile.

Tetrabutylammonium Iodide (TBAI):

Tetrabutylammonium iodide is a phase-transfer catalyst that has found application in various organometallic reactions. hschemraw.com In the context of organozinc chemistry, TBAI has been noted to significantly increase the yield in certain cobalt-catalyzed cross-coupling reactions involving organozinc reagents. semanticscholar.org While its direct role in the formation of this compound is less documented than that of LiCl, it is plausible that as a source of iodide ions, it could play a role in activating the zinc surface. Furthermore, as a phase-transfer catalyst, it may facilitate the interaction between the organic halide and the solid zinc metal, particularly in less polar solvent systems.

Table 2: Effect of Additives on this compound Synthesis This table is interactive. Use the filters to narrow down the data.

| Additive | Primary Function | Impact on Formation | Impact on Stability |

|---|---|---|---|

| LiCl | Solubilizing Agent | Accelerates reaction rate, increases yield, allows for milder conditions. | Forms stable, soluble "ate" complexes. |

| MgCl₂ | Reactivity Enhancer | Primarily relevant in transmetalation routes; can increase the reactivity of the formed organozinc reagent. | Can form mixed-metal species with altered stability and reactivity. |

| TBAI | Phase-Transfer Catalyst / Activator | May enhance reaction rates by facilitating interaction at the solid-liquid interface. | Less direct impact on the stability of the organozinc species itself. |

Mechanistic Investigations of Phenylzinc Bromide Reactivity

Fundamental Reaction Pathways

The reactivity of phenylzinc bromide is characterized by several key mechanistic pathways, including nucleophilic addition, oxidative addition to transition metal centers, and reductive elimination within catalytic cycles. These pathways are often interconnected, particularly in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Addition Mechanisms

Organozinc reagents like this compound are known for their nucleophilic character, although they are generally less reactive than their Grignard or organolithium counterparts. wikipedia.orgacs.org This moderate reactivity allows for greater functional group tolerance in synthetic applications. nptel.ac.ind-nb.info

The fundamental process in a nucleophilic addition reaction involves the attack of the carbanionic portion of the organozinc reagent on an electrophilic center. nptel.ac.in In the case of this compound, the phenyl group acts as the nucleophile. These reactions can occur with various electrophiles, such as aldehydes, ketones, and iminium intermediates. acs.orgd-nb.info For instance, the reaction with a carbonyl compound proceeds via the formation of a zinc enolate, which then attacks the carbonyl group. nptel.ac.in

A notable example of a reaction driven by nucleophilic addition is the ring-opening of cyclopropenedicarboxylates. This compound, in this case, can lead to a ring-opening dimerization, yielding a 1,4-enyne product. researchgate.net

Oxidative Addition to Transition Metal Centers

In many catalytic cycles, particularly in cross-coupling reactions like the Negishi coupling, the initial step involves the oxidative addition of an organic halide to a low-valent transition metal catalyst, such as palladium(0) or nickel(0). acs.orgrsc.org This is followed by a crucial step known as transmetalation, where the organic group from the organozinc reagent is transferred to the transition metal center. d-nb.infoacs.orgrsc.org

The generally accepted mechanism for Negishi coupling reactions involves three primary steps:

Oxidative Addition: A low-valent transition metal catalyst undergoes oxidative addition to an organic halide (R-X), forming a [R-M-X] intermediate. rsc.org

Transmetalation: The organozinc reagent (PhZnBr) then reacts with the [R-M-X] intermediate, transferring the phenyl group to the metal center to form a [R-M-Ph] species. rsc.org

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond (R-Ph) and the regeneration of the low-valent metal catalyst. rsc.orgwikipedia.org

The efficiency of the transmetalation step can be influenced by various factors, including the nature of the ligands on the transition metal and the specific organozinc reagent used. acs.org For instance, the formation of higher-order zincate species, such as [Ph₂ZnBr]Li, has been shown to facilitate the transmetalation step in nickel-catalyzed cross-coupling reactions. chemrxiv.org

Reductive Elimination Pathways in Catalytic Cycles

Reductive elimination is the final, product-forming step in many catalytic cross-coupling reactions. wikipedia.org In the context of this compound chemistry, after the transmetalation of the phenyl group to the transition metal center, the resulting diorganometal species undergoes reductive elimination to form the desired biaryl product and regenerate the active catalyst. rsc.orgwikipedia.org

This process involves the formation of a new covalent bond between the two organic ligands attached to the metal center, with a concurrent decrease in the metal's oxidation state. wikipedia.org For mononuclear reductive elimination, which is common for metals like palladium(II) and nickel(II), the groups being eliminated must be positioned cis to each other on the metal complex. wikipedia.org

Research has shown that the nature of the metal can significantly impact the facility of reductive elimination. For example, zinc has been observed to promote a rate-limiting C-H reductive elimination step in certain heterobimetallic systems. nih.gov

Role of the Zinc-Carbon Bond in Chemical Transformations

The zinc-carbon (Zn-C) bond is the cornerstone of this compound's reactivity. Its unique characteristics dictate the compound's behavior in various chemical transformations.

Nature of the Zinc-Carbon Bond and its Reactivity Modifiers

The bond between carbon and zinc is a polar covalent bond, with polarization towards the carbon atom due to the difference in electronegativity (Carbon: 2.5, Zinc: 1.65). wikipedia.org This polarity imparts nucleophilic character to the phenyl group. nptel.ac.in However, compared to the more ionic bonds in organolithium and Grignard reagents, the Zn-C bond is more covalent, leading to the aforementioned lower reactivity and higher functional group tolerance of organozinc compounds. wikipedia.orgnptel.ac.ind-nb.info

The reactivity of the Zn-C bond can be modulated by several factors:

Additives: The presence of salts, such as lithium halides, can lead to the formation of more reactive "ate" complexes or higher-order zincates. chemrxiv.orgcore.ac.uk These species can enhance the rate of transmetalation in cross-coupling reactions.

Solvents: The choice of solvent can influence the aggregation state and reactivity of organozinc reagents. Solvents like tetrahydrofuran (B95107) (THF) are commonly used. ncl.res.in

Catalysts: Transition metal catalysts are frequently employed to enhance the reactivity of the otherwise moderately reactive organozinc reagents. nptel.ac.ind-nb.info The catalyst facilitates the transfer of the organic group from zinc to the transition metal, which then participates in the bond-forming reductive elimination step. d-nb.info

Electronic and Steric Effects of the Phenyl Moiety

The phenyl group in this compound plays a significant role in its reactivity through both electronic and steric effects.

Electronic Effects:

The electronic nature of the phenyl ring can be modified by substituents, which in turn influences the reactivity of the Zn-C bond. Electron-donating groups on the phenyl ring can increase the nucleophilicity of the reagent. For example, a dimethylamino group at the para position enhances the electron density of the aromatic ring, making the reagent more reactive in cross-coupling and nucleophilic addition reactions.

Steric Effects:

The steric bulk of the phenyl group and any substituents can influence the regioselectivity and stereoselectivity of reactions. vulcanchem.com In transition metal-catalyzed reactions, the steric properties of the ligands on the metal center, in conjunction with the steric profile of the organozinc reagent, can be critical. acs.orgacs.org For instance, bulky phosphine (B1218219) ligands on a platinum complex have been shown to have a striking effect on the rate of transmetalation with this compound. acs.orgacs.org Similarly, the steric bulk of substituents on the phenyl ring can hinder or facilitate certain reaction pathways, such as β-hydride elimination. vulcanchem.com

Kinetic Studies and Reaction Rate Determinants

Analysis of Rate-Determining Steps in Catalytic Cycles

The catalytic cycle of cross-coupling reactions, such as the Negishi coupling, generally involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.org The rate-determining step (RDS) can vary depending on the specific reactants, catalyst system, and reaction conditions.

In many palladium-catalyzed Negishi cross-coupling reactions, kinetic measurements have pointed to oxidative addition as the rate-determining step. uni-muenchen.dedoi.org For instance, in the coupling of aryl bromides with organozinc chlorides catalyzed by a palladium bipyridyl complex, the observation that electron-deficient aryl bromides react more smoothly and that the reaction requires higher temperatures for electron-rich aryl bromides suggests that the oxidative addition of the aryl bromide to the palladium center is the slow step. doi.org A detailed kinetic analysis of the reaction between ethyl 4-iodobenzoate (B1621894) and butylzinc bromide also identified oxidative addition as the RDS. uni-muenchen.de However, this study also revealed a more complex scenario where the organozinc reagent is involved in this step, highlighting the potential for intricate interactions between the catalyst, substrate, and organometallic reagent. uni-muenchen.de

Conversely, other studies have identified transmetalation —the transfer of the phenyl group from zinc to the palladium center—as the rate-limiting step. rsc.orgresearchgate.net Research comparing various phenylzinc reagents prepared from different zinc halides found that the reaction rate was first-order dependent on the concentration of the phenylzinc reagent, which is a strong confirmation that transmetalation is the RDS in that specific system. rsc.org This study further correlated the reaction rate with the nature of the halide, with phenylzinc iodide exhibiting the highest reactivity due to a longer and weaker Zn-C bond. rsc.orgresearchgate.net In a nickel-catalyzed oxidative coupling of arylzinc reagents, transmetalation was also unequivocally identified as the rate-limiting step, allowing for the first quantitative measurement of the kinetic rate constants for this process from a live catalytic system. researchgate.net

The shift in the rate-determining step can be influenced by the steric and electronic properties of the ligands on the metal catalyst, the nature of the organozinc reagent, and the specific aryl halide used. acs.org

| Catalyst System | Coupling Partners | Identified Rate-Determining Step (RDS) | Key Findings |

|---|---|---|---|

| Pd(OAc)₂ / S-PHOS | Ethyl 4-iodobenzoate + BuZnBr·LiBr | Oxidative Addition uni-muenchen.de | The rate depends on the concentrations of both the Pd catalyst and the aryl iodide. The organozinc reagent was also found to be involved in this step. uni-muenchen.de |

| Pd-bipyridyl complex on MCM-41 | Aryl bromides + PhZnCl | Oxidative Addition doi.org | Electron-deficient aryl bromides reacted more efficiently, supporting oxidative addition as the RDS. doi.org |

| Pd-xantphos | Phenylzinc halides (PhZnX) | Transmetalation rsc.orgresearchgate.net | The reaction rate was first-order in [PhZnX] and depended on the halide (I > Br > Cl), indicating the breaking of the Zn-C bond is rate-limiting. rsc.orgresearchgate.net |

| Ni-based catalyst | Arylzinc reagents + Alkyl electrophiles | Transmetalation researchgate.net | This system allowed for the direct kinetic measurement of the transmetalation step. researchgate.net |

Influence of Catalyst Loading and Reaction Temperature

Catalyst loading and reaction temperature are critical parameters that significantly affect the rate and efficiency of reactions involving this compound. Optimization of these conditions is essential for achieving high yields and turnover numbers (TONs).

Catalyst Loading: The concentration of the catalyst directly influences the number of active catalytic species available. Generally, increasing the catalyst loading leads to a faster reaction rate. However, for practical and economic reasons, particularly in large-scale synthesis, it is desirable to use the lowest possible catalyst loading without compromising the reaction's efficiency. Studies have shown that catalyst loadings for Negishi couplings with phenylzinc reagents can be lowered to as little as 0.01 mol% while maintaining excellent yields, especially with highly active catalyst systems. doi.org For example, in a Pd-catalyzed coupling, optimizing the solvent system allowed the catalyst loading to be reduced to 0.25 mol% while achieving full conversion. core.ac.uk

Reaction Temperature: Temperature affects the reaction rate according to the Arrhenius equation, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also promote side reactions or catalyst decomposition. core.ac.uk The optimal temperature is often a compromise. For instance, in the coupling of aryl bromides with phenylzinc chloride, electron-deficient substrates reacted efficiently at 70°C, whereas more challenging electron-rich substrates required temperatures up to 110°C to achieve good yields. doi.org In other cases, reactions can be performed at or even below room temperature. The coupling of this compound with α-bromo nitrile was conducted at -78°C to achieve high enantioselectivity. acs.org

| Reaction Type | Catalyst System | Temperature | Catalyst Loading | Outcome |

|---|---|---|---|---|

| Negishi Coupling | NS-MCM-41-Pd | 70 °C | 0.1 mol% | 99% yield for coupling of 4-bromoacetophenone with phenylzinc chloride. doi.org |

| Negishi Coupling | NS-MCM-41-Pd | 110 °C | 1.0 mol% | Required for electron-rich 4-bromoanisole, yielding 88% product. doi.org |

| Negishi Coupling | Pd-PEPPSI-IHeptCl | 60 °C | 1 mol% | Full conversion in 1 hour. core.ac.uk |

| Negishi Coupling | Pd-PEPPSI-IHeptCl | 50 °C | 0.25 mol% | Full conversion achieved after optimizing solvent ratios, albeit with a longer reaction time. core.ac.uk |

| Enantioselective Coupling | NiCl₂(dme) / Chiral Ligand | -78 °C | Not specified | High yield and enantioselectivity in the coupling of α-bromo nitrile with an organozinc reagent. acs.org |

Kinetic Isotope Effect Measurements for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the reaction rate of a reactant with a light isotope to that of a reactant with a heavy isotope (kL/kH). wikipedia.org A significant KIE is typically observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step (a primary KIE). wikipedia.org

While specific KIE studies focusing directly on this compound are not extensively documented in the reviewed literature, the technique has been widely applied to elucidate mechanisms of related organometallic reactions. For example, KIE measurements have been used to distinguish between different mechanisms in nucleophilic substitution reactions and to probe the transition states of C-H activation and reductive elimination steps. acs.orgwikipedia.org

In the context of organozinc reactions, KIE studies could provide definitive evidence for the rate-determining step. For example, if a significant KIE were observed upon isotopic labeling of the carbon atom in the C-Zn bond of this compound, it would strongly support transmetalation as the RDS. Conversely, a KIE observed at the aryl halide's carbon atom involved in C-X bond cleavage would point towards oxidative addition being the RDS. In the absence of direct studies on this compound, data from related systems, such as the reactions of organocuprates or Grignard reagents, where KIEs have been measured, serve as a basis for mechanistic proposals in organozinc chemistry. researchgate.net

Radical Intermediates in this compound Transformations

While many reactions of organozinc reagents are described by polar, two-electron pathways (involving nucleophilic attack), there is growing evidence for the involvement of radical intermediates generated through single-electron transfer (SET) processes. These radical pathways can compete with or dominate the conventional polar mechanisms, especially under specific conditions.

Electron Transfer Processes in Organozinc Reactions

Single-electron transfer (SET) from an organometallic reagent to an electrophile can generate a radical-anion and a radical-cation pair, which can then proceed to products through radical intermediates. For organozinc reagents, the possibility of an SET mechanism has been considered, particularly in reactions that are analogous to those of Grignard reagents, where SET pathways are well-established. researchgate.net

Control experiments and mechanistic probes are often used to detect the presence of radical intermediates. For instance, in a CuI-promoted sulfenylation of organozinc reagents, a radical mechanism was proposed based on an experiment with a mixed disulfide that yielded a 1:1 ratio of the two possible sulfide (B99878) products, which is characteristic of a radical process. rsc.org It has been noted that for some organometallic reagents, mechanisms involving electron transfer can effectively compete with direct polar additions. researchgate.net The formation of radical intermediates has also been supported by the use of radical clocks in studies on the oxidative addition of zinc to organic bromides, where electron transfer was suggested as the rate-determining step. researchgate.net

Photo-Induced Acceleration Mechanisms

A significant advancement in controlling reaction pathways is the use of photoirradiation. Recently, it has been demonstrated that visible light can dramatically accelerate the cross-coupling reactions of arylzinc reagents, including those derived from this compound, through a photoredox-catalyzed mechanism. researchgate.netnih.gov

This photo-induced method not only allows reactions to proceed under much milder conditions but can also expand the scope of suitable substrates. nih.gov

| Entry | Photoredox Catalyst (PC) | Conditions | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | 25 °C, Dark | 6 | 2 | 1 |

| 2 | None | 110 °C, Dark | 6 | 31 | 29 |

| 3 | None | 110 °C, Dark | 24 | 96 | 91 |

| 4 | BDA | 25 °C, Light (470 nm) | 24 | >99 | 98 |

| 5 | Ir(ppy)₃ | 25 °C, Light (470 nm) | 24 | 57 | 52 |

The reaction involved a phenylzinc reagent prepared from phenylmagnesium bromide and zinc chloride.

Catalytic Applications of Phenylzinc Bromide in Organic Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, and phenylzinc bromide is a key player in this field. icmpp.ro It participates in a variety of cross-coupling reactions, most notably the Negishi coupling, which facilitates the formation of C-C bonds by reacting with organic halides or triflates in the presence of a nickel or palladium catalyst. researchgate.netorganic-chemistry.org These reactions are valued for their versatility and mild conditions. thieme-connect.de Organozinc reagents like this compound are also utilized in copper-promoted reactions. sigmaaldrich.com

Negishi Cross-Coupling with Aryl and Vinyl Halides/Triflates

The Negishi cross-coupling reaction, first reported in 1977, was a pioneering method for the synthesis of unsymmetrical biaryls in high yields. organic-chemistry.org This versatile reaction involves the coupling of organozinc compounds, such as this compound, with a range of halides including aryl, vinyl, benzyl, or allyl halides, and is not limited to biaryl formation. organic-chemistry.org The general mechanism for these transition-metal-catalyzed cross-coupling reactions follows a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. rsc.orgrsc.org

Palladium catalysts are frequently employed in Negishi cross-coupling reactions due to their high selectivity. thieme-connect.de The choice of ligand coordinated to the palladium center is critical as it significantly influences the catalyst's reactivity and the reaction's efficiency. uni-muenchen.de The development of new ligands has been a major focus in advancing these coupling reactions. icmpp.ro

Early studies utilized triarylphosphines or chelating bis-triarylphosphines. uni-muenchen.de It was later discovered that bulky ligands, such as those developed by Buchwald's laboratory, can lead to highly reactive monoligated palladium complexes. uni-muenchen.de For instance, the commercially available Pd(P(t-Bu)₃)₂ has proven to be a general and effective catalyst for the Negishi cross-coupling of a wide array of aryl and vinyl chlorides with arylzinc reagents like this compound. acs.org This catalyst system tolerates various functional groups, including nitro groups, and can achieve high turnover numbers. acs.org

Another notable ligand system involves the tetraphosphine cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp). When combined with [Pd(C₃H₅)Cl]₂, it forms a highly active catalyst for the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives, achieving very high turnover numbers (TONs), in some cases exceeding 10⁹. nobelprize.orgacs.org For example, the reaction of this compound with p-iodotoluene in the presence of Cl₂Pd(DPEphos) has exhibited a TON of 9.7×10⁹. nobelprize.org

The development of biaryldialkylphosphine ligands, such as CPhos, has enabled efficient Negishi coupling of secondary alkylzinc halides with sterically demanding aryl bromides and activated aryl chlorides. nih.govmit.edu This is significant as it promotes the desired reductive elimination over the competing β-hydride elimination pathway. nih.govmit.edu

| Catalyst System | Substrates | Key Features/Findings | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(P(t-Bu)₃)₂ | Aryl/Vinyl Chlorides + this compound | General for a wide range of chlorides; tolerates nitro groups. | High | acs.org |

| [Pd(C₃H₅)Cl]₂ / Tedicyp | Aryl Bromides + this compound | Very high turnover numbers (TONs). | Good | acs.org |

| Cl₂Pd(DPEphos) | p-Iodotoluene + this compound | Extremely high TON of 9.7×10⁹ reported. | ≥97 | nobelprize.org |

| Pd(OAc)₂ / CPhos | Aryl Bromides/Chlorides + Secondary Alkylzinc Halides | Effectively suppresses β-hydride elimination. | High | nih.govmit.edu |

While palladium catalysts are common, nickel catalysts also play a significant role in Negishi cross-coupling reactions. researchgate.net In some instances, nickel-based systems offer advantages, particularly with less reactive electrophiles. The catalytic cycle for nickel-catalyzed reactions is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Recent research has focused on developing novel nickel complexes to improve catalytic efficiency and expand the substrate scope. For example, acenaphthoimidazolylidene palladium complexes have been shown to be highly active for Negishi reactions at low catalyst loadings. organic-chemistry.org Binuclear and mononuclear nickel-N-heterocyclic carbene (NHC) complexes have also been used effectively for the coupling of aryl chlorides. organic-chemistry.org

One study detailed the synthesis and characterization of four-coordinate Ni(II) complexes which were then applied to the Negishi cross-coupling of various aryl halides with this compound. researchgate.net These complexes demonstrated high catalytic potential without the need for additives. researchgate.net Another example involves the use of an amido pincer nickel complex to catalyze the cross-coupling of aryltrimethylammonium iodides with arylzinc reagents. organic-chemistry.org

The mechanism of nickel-catalyzed reactions can be nuanced. For instance, in the enantioselective arylation of pyridinium (B92312) ions, it is proposed that the reaction proceeds through a Ni(II) π-allyl intermediate formed by the oxidative addition of Ni(0) to the pyridinium salt. nih.gov Subsequent transmetalation with an arylzinc bromide and reductive elimination completes the cycle. nih.gov

| Nickel Catalyst/Complex | Substrates | Key Features/Findings | Reference |

|---|---|---|---|

| Four-coordinate Ni(II) complexes | Aryl Halides + this compound | High catalytic potential without additives. | researchgate.netresearchgate.net |

| Amido Pincer Nickel Complex | Aryltrimethylammonium Iodides + Arylzinc Reagents | Effective for coupling with non-traditional electrophiles. | organic-chemistry.org |

| NiCl₂(dme) / Ligand | Racemic Secondary Benzylic Halides + this compound | First enantioselective cross-couplings of this type. | researchgate.net |

| Ni(0) / Chiral Ligand | Pyridinium Salts + Arylzinc Bromides | Proceeds via a Ni(II) π-allyl intermediate. | nih.gov |

A significant advancement in Negishi coupling has been the development of enantioselective and stereoconvergent methods, which allow for the synthesis of chiral molecules with high enantiomeric excess (ee). acs.org These reactions are crucial for the preparation of pharmaceuticals and other biologically active compounds.

The Fu laboratory has made significant contributions in this area, demonstrating the first highly enantioselective cross-coupling reactions of secondary alkyl electrophiles. nih.gov While initial work focused on alkylzinc reagents, the extension to arylzinc species like this compound proved more challenging. nih.gov However, successful stereoconvergent Negishi arylations of α-bromoketones using a nickel/pybox catalyst system have been developed. mit.edu

In 2013, a stereoconvergent Negishi coupling of benzylic mesylates with organozinc reagents was reported, utilizing a bioxazoline ligand to achieve high enantioselectivity. acs.orgnih.gov This method is particularly useful as the benzylic mesylates can be prepared from the corresponding alcohols and used without purification. acs.orgnih.gov

More recently, stereoconvergent Negishi cross-couplings of racemic α-bromosulfonamides with phenylzinc iodide have been achieved, yielding highly enantioenriched benzylic sulfonamides. acs.org These reactions are notable for their application to unactivated electrophiles. acs.org

Copper-Mediated Cross-Coupling Reactions

In addition to palladium and nickel, copper has emerged as a valuable metal for mediating cross-coupling reactions involving organozinc reagents. sigmaaldrich.com Copper-catalyzed reactions offer alternative reactivity and can be particularly useful for the formation of carbon-heteroatom bonds.

A notable application of copper in conjunction with this compound is in the formation of carbon-sulfur (C-S) bonds, a process known as sulfenylation. Thioethers are important structural motifs in many natural products and pharmaceuticals. rsc.org

One method involves the reaction of in situ-formed sulfenyl chlorides with this compound to produce thioethers in good yields. acs.org This approach is tolerant of a variety of functional groups and can be used to synthesize sterically hindered thioethers. acs.org When phenylmagnesium bromide was used instead of this compound in some cases, the yields of the corresponding sulfides were lower. acs.org

Another protocol describes a copper(I) iodide-promoted sulfenylation of organozinc reagents using readily available arylsulfonyl chlorides as the sulfur source. rsc.orgrsc.org This reaction proceeds under mild conditions and produces the desired diaryl sulfides in good to excellent yields. rsc.orgrsc.org The reaction is tolerant of various functional groups, including nitro and cyano groups. rsc.org The process is believed to proceed through an alkyl/aryl radical generated from the organometallic reagent. rsc.orgrsc.org

| Copper Source | Sulfur Source | Key Features/Findings | Yield (%) | Reference |

|---|---|---|---|---|

| - | In situ-formed Sulfenyl Chlorides | Good yields for a variety of thioethers, including hindered ones. | Good | acs.org |

| CuI | Arylsulfonyl Chlorides / PPh₃ | Mild conditions, good to excellent yields, tolerant of various functional groups. | Good to Excellent | rsc.orgrsc.org |

Arylation of Unsaturated Systems

A significant application of this compound is in the directing-group-free, nickel-catalyzed 1,2-dicarbofunctionalization of unactivated alkenes. This strategy allows for the coupling of a wide range of olefins with aryl-substituted triflates and organometallic nucleophiles to produce diarylation adducts with high regioselectivity. nih.govnih.gov In this three-component reaction, this compound can serve as the organometallic nucleophile. nih.gov

Research has shown that when coupling an unactivated alkene like 1-octene (B94956) with 4-tolyl triflate, replacing phenylmagnesium bromide with phenylzinc chloride (PhZnCl) affords the desired 1,2-diarylated product as a single regioisomer in a comparable yield of 63%. nih.gov This highlights the utility of organozinc reagents in controlling site selectivity in complex transformations without the need for directing auxiliaries on the substrate. nih.govnih.gov The methodology is applicable to both unactivated and activated alkenes, providing a general approach to regioselective dicarbofunctionalization. nih.govnih.gov

This compound is employed as a nucleophile in the transition metal-catalyzed allylic arylation of various substrates. In rhodium-catalyzed reactions of unsymmetrical fluorinated acyclic allylic carbonates, this compound has been identified as an optimal organozinc reagent for achieving high regiospecificity in the alkylation process. nih.gov

Nickel-catalyzed enantioselective arylation reactions also utilize this compound. For instance, in the arylation of pyridinium ions, this compound afforded the 2,3-dihydro-4-pyridone product in high enantiomeric excess (92% ee). nih.gov While effective, in some palladium-catalyzed desulfinylative C–C allylations, the coupling reaction with phenylzinc chloride was observed to be significantly slower than the corresponding reaction with phenylmagnesium chloride. epfl.ch In certain nickel-catalyzed enantioselective cross-couplings of benzylic halides, the reaction with this compound was found to be slow, with no coupled product observed under the tested conditions. chemrxiv.org

Nucleophilic Substitution and Addition Reactions

Reaction with Sulfonyl Chlorides for Sulfone Synthesis

This compound serves as a precursor for the synthesis of diaryl sulfones through reaction with arylsulfonyl chlorides. A copper(I) iodide-catalyzed cross-coupling reaction provides an efficient route to these compounds. rsc.org This method is notable for its mild conditions and high yields. The reaction demonstrates broad functional group compatibility, tolerating amides, halides (F, Cl, Br), and nitro groups on the sulfonyl chloride partner. rsc.org

The optimization of reaction conditions found that CuI was the most efficient catalyst, leading to the consumption of the starting sulfonyl chloride within half an hour and affording the sulfone product in high yield. rsc.org A related method using phenylzinc iodide and a copper-based catalyst also facilitates the synthesis of sulfones from functionalized sulfonyl chlorides at room temperature. researchgate.net

Table 2: Synthesis of Diaryl Sulfones from this compound and Arylsulfonyl Chlorides

| Arylsulfonyl Chloride | Product | Yield (%) | Reference |

| 4-Toluenesulfonyl chloride | Phenyl p-tolyl sulfone | 91 | rsc.org |

| 4-Fluorobenzenesulfonyl chloride | 4-Fluorophenyl phenyl sulfone | 87 | rsc.org |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Phenyl 4-(trifluoromethyl)phenyl sulfone | 86 | rsc.org |

| 4-Nitrobenzenesulfonyl chloride | 4-Nitrophenyl phenyl sulfone | 85 | rsc.org |

| 2-Naphthalenesulfonyl chloride | Naphthalen-2-yl phenyl sulfone | 90 | rsc.org |

Formation of Organophosphorus Compounds (e.g., Phenyldichlorophosphine)

This compound is a documented reagent for the synthesis of organophosphorus compounds. Specifically, it can be used to prepare phenyldichlorophosphine through its reaction with phosphorus trichloride. orgsyn.orgorgsyn.org This reaction involves the nucleophilic attack of the phenyl group from the organozinc reagent onto the phosphorus center of phosphorus trichloride, displacing a chloride ion. This method represents a direct route to forming a carbon-phosphorus bond. While other methods for synthesizing phenyldichlorophosphine exist, such as the Friedel-Crafts reaction of benzene (B151609) and phosphorus trichloride, the use of this compound offers an alternative pathway via transmetalation. orgsyn.orgorgsyn.org

Reactions with Carbonimidic Dihalides

This compound has been investigated as a nucleophilic reagent in reactions with carbonimidic dihalides. In one study, the reaction of this compound with N-cyclohexylcarbonimidic dichloride was explored. This reaction resulted in the formation of the corresponding substitution product, although the yields were reported to be unsatisfactory. The reactivity of the organometallic reagent plays a crucial role in these transformations. For instance, more reactive Grignard reagents, such as phenylmagnesium bromide, showed a higher selectivity in similar reactions. Conversely, less reactive organometallics like phenylmercuric bromide did not yield any product under the same conditions. nobelprize.org The this compound was prepared in situ through an exchange reaction between phenylmagnesium bromide and zinc chloride. nobelprize.org

The general reaction involves the nucleophilic attack of the phenyl group from the organozinc reagent onto the electrophilic carbon of the carbonimidic dihalide. This type of reaction offers a potential route for the synthesis of various functionalized molecules, although optimization of reaction conditions is necessary to improve product yields when using this compound.

Ring-Opening and Cross-Coupling with Heterocycles (e.g., N-Pyridinium Aziridines for β-Phenethylamine Synthesis)

A notable application of organozinc reagents, including derivatives of this compound, is in the ring-opening and cross-coupling of heterocyclic compounds. A key example is the synthesis of β-phenethylamines through the reaction of N-pyridinium aziridines. psu.edu This method utilizes N-pyridinium aziridines as latent dual electrophiles. The process is initiated by a bromide-promoted ring-opening of the aziridine (B145994), which generates a β-halopyridinium amine intermediate. This intermediate then undergoes a selective nickel-catalyzed C-C cross-coupling reaction with an organozinc nucleophile at the benzylic C-Br bond. psu.edu

This strategy allows for the modular synthesis of a diverse array of β-phenethylamines. While various primary alkyl zinc nucleophiles provided moderate to good yields, the reaction with phenethylzinc bromide was less efficient, yielding the desired cross-coupled product in 20%. psu.edu The lower yield was attributed to competing β-hydride elimination, which led to the formation of styrene (B11656) as a significant byproduct (54% yield). psu.edu The reaction is notable for being stereoconvergent when chiral ligands are employed. psu.edu

| Organozinc Nucleophile | N-Aminopyridinium Salt Substrate | Catalyst/Ligand | Product | Yield (%) | Byproduct (Yield %) |

|---|---|---|---|---|---|

| Phenethylzinc bromide | N-pyridinium aziridine derivative | Ni catalyst | β-Functionalized phenethylaminopyridinium salt | 20 | Styrene (54) |

| n-Butylzinc bromide | N-pyridinium aziridine derivative | Ni catalyst / L1-L4 | β-Functionalized phenethylaminopyridinium salt | Moderate to good | - |

Domino and Multicomponent Reactions

This compound serves as a key reagent in domino and multicomponent reactions, enabling the efficient construction of complex molecular architectures from simple precursors in a single operation. These reactions are highly valued in organic synthesis for their atom economy and ability to rapidly build molecular complexity.

Cascade Reactions Involving this compound as a Key Reagent

Cascade reactions, also known as tandem or domino reactions, involving this compound have been developed for the synthesis of various carbo- and heterocyclic frameworks. These sequences often involve multiple bond-forming events that occur sequentially under a single set of reaction conditions.

One example is a palladium-catalyzed cascade cyclization/cross-coupling reaction. In a process developed for the synthesis of heterocyclic products, a Ni-catalyzed asymmetric cascade was demonstrated between an arylborane and alkyl bromides, highlighting the potential for organometallics in complex cascade processes. acs.org While this specific example uses an arylborane, similar cascade strategies are applicable to organozinc reagents like this compound.

Another significant cascade process is the palladium(0) coupling-electrocyclic ring closure sequence for the synthesis of polycyclic aromatic hydrocarbons such as chrysenes. In this method, a vinyl or aryl halide is coupled with an organozinc reagent like this compound, followed by an electrocyclic ring closure to form the polycyclic system. For example, the reaction of a bromodiene with this compound, catalyzed by [Pd(PPh₃)₄], yields the coupled product which can then undergo cyclization. psu.edu

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Bromo diene (e.g., 1b) | This compound | [Pd(PPh₃)₄] | Coupling-electrocyclization | 2-Phenylnaphthalene derivative (5) | 44-77 |

Synthesis of Complex Polycyclic and Heterocyclic Frameworks

This compound is a valuable tool in multicomponent reactions for assembling complex polycyclic and heterocyclic structures. These reactions combine three or more starting materials in a one-pot process, often leading to the formation of multiple new bonds and stereocenters.

A notable example is a pseudo-three-component reaction enabled by this compound for the synthesis of unsaturated trisubstituted δ-valerolactones (dihydropyranones). This reaction proceeds through an aldol/aldol/elimination/lactonization domino process, starting from methyl glutaconate and aromatic aldehydes, where this compound acts as a key initiator or reagent. researchgate.net This process allows for the formation of four new bonds in a single step. researchgate.net

Furthermore, cobalt-catalyzed multicomponent reactions have been described for the synthesis of β-hydroxy- and β-aminocarbonyl compounds. These reactions involve the coupling of sp²-hybridized organic halides, Michael acceptors, and unsaturated electrophiles. The process is initiated by the in situ metalation of the organic halide, a step where an organozinc reagent could be employed, followed by a tandem conjugate addition/aldol or aza-aldol reaction. researchgate.net

This compound has also been used in the synthesis of various heteroaryl sulfides. It reacts with a range of in situ-formed sulfenyl chlorides derived from heterocyclic thiols to produce the corresponding sulfides in good to excellent yields. Heterocycles such as benzothiazole, benzoxazole, pyrimidine, tetrazole, oxadiazole, and imidazole (B134444) are well-tolerated in this transformation. acs.org

| Reaction Type | Reactants | Catalyst/Promoter | Product Framework | Key Features |

|---|---|---|---|---|

| Pseudo Three-Component Reaction | Methyl glutaconate, Aromatic aldehydes, this compound | - | Dihydropyranones | Aldol/aldol/elimination/lactonization domino; Four new bonds formed. researchgate.net |

| Synthesis of Heteroaryl Sulfides | Heteroaromatic thiols (via sulfenyl chlorides), this compound | - | Diaryl and Heteroaryl Sulfides | Compatible with benzothiazole, benzoxazole, pyrimidine, etc. acs.org |

Advanced Methodologies and Innovations in Phenylzinc Bromide Chemistry

Enhancing Functional Group Tolerance and Chemoselectivity

A primary advantage of organozinc reagents like phenylzinc bromide is their moderate reactivity, which imparts a high degree of functional group tolerance compared to more reactive organometallic counterparts such as Grignard or organolithium reagents. vulcanchem.com This inherent chemoselectivity allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. acs.org

Strategies for Compatibility with Sensitive Functionalities (e.g., Nitriles, Esters, Amides, Halogens, Nitro Groups)

The exceptional tolerance of this compound towards sensitive functional groups is a well-established feature of its chemistry. sigmaaldrich.com A spectrum of functionalities, including esters, nitriles, amides, ketones, halides, and even nitro groups, are compatible with arylzinc halides in cross-coupling reactions. vulcanchem.comwhiterose.ac.uk This compatibility extends to both the organozinc reagent and the electrophilic coupling partner. vulcanchem.com

One key strategy for preparing highly functionalized arylzinc reagents involves the direct insertion of highly reactive, finely divided zinc, known as Rieke® Zinc. sigmaaldrich.comsigmaaldrich.com This activated zinc reacts directly with functionalized aryl bromides or chlorides that would not be amenable to the harsher conditions required for Grignard reagent formation. sigmaaldrich.comsigmaaldrich.com This method tolerates a variety of sensitive groups, including nitriles, esters, and amides, directly on the organometallic precursor. sigmaaldrich.com

Furthermore, copper(I)-promoted reactions of organozinc reagents with arylsulfonyl chlorides have been developed that proceed under mild conditions and tolerate important functional groups like nitro and cyano moieties on the coupling partner. rsc.orgrsc.org

Table 1: Functional Group Compatibility of this compound in Cross-Coupling Reactions

| Functional Group | Compatibility Status | Notes | Citations |

|---|---|---|---|

| Nitriles (Cyano) | Tolerated | Compatible on both the organozinc and electrophile. | vulcanchem.comsigmaaldrich.comsigmaaldrich.comrsc.org |

| Esters | Tolerated | A key advantage over many organomagnesium reagents. | vulcanchem.comsigmaaldrich.comsigmaaldrich.com |

| Amides | Tolerated | Well-tolerated in various coupling protocols. | sigmaaldrich.comsigmaaldrich.com |

| Ketones | Tolerated | Allows for the synthesis of complex carbonyl compounds. | vulcanchem.comsigmaaldrich.comsigmaaldrich.com |

| Halogens (Cl, Br) | Tolerated | Enables sequential, site-selective cross-couplings. | vulcanchem.comresearchgate.net |

| Nitro Groups | Tolerated | Demonstrates high chemoselectivity. | vulcanchem.comwhiterose.ac.ukrsc.org |

Regioselective and Stereoselective Control in Complex Substrates

Achieving high levels of regio- and stereoselectivity is critical when synthesizing complex molecular architectures. In the context of this compound chemistry, this control is primarily achieved through the strategic selection of catalysts, ligands, and the inherent structural features of the substrates.

Palladium-catalyzed cross-coupling reactions are instrumental in this regard. For instance, a controllable diastereoselective Negishi coupling of secondary benzylic zinc reagents with aryl bromides has been demonstrated. researchgate.net The stereochemical outcome (syn- or anti-products) can be directed by the steric bulk of an amide group on the organozinc reagent in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand (S-Phos). researchgate.net Similarly, palladium-catalyzed reactions of this compound with chiral allylic acetates can proceed with a modest preference for inversion of stereochemistry. acs.orgorganic-chemistry.org

The choice of ligand is paramount. In the rhodium-catalyzed arylzincation of alkynes, the selectivity can be switched. Using a binap ligand leads to a 1,4-migration to form an ortho-alkenylphenylzinc species with high regioselectivity, whereas a cod ligand favors the direct arylation product. escholarship.org Removable bidentate directing groups on the substrate can also be used to control both regio- and diastereoselectivity in nickel-catalyzed difunctionalization reactions, proceeding through a metallacycle intermediate to ensure a specific outcome. nih.gov

Table 2: Examples of Selective Control in this compound Reactions

| Reaction Type | Catalyst/Ligand | Substrate | Outcome | Yield | Citations |

|---|---|---|---|---|---|

| Diastereoselective Negishi Coupling | Pd(OAc)₂, S-Phos | Secondary benzylic zinc reagent | Controllable syn/anti selectivity based on amide sterics. | N/A | researchgate.net |

| Stereospecific Allylic Arylation | Pd(PPh₃)₄ | Chiral allylic acetate | Inversion of stereochemistry. | Good | acs.orgorganic-chemistry.org |

| Regioselective Arylzincation | [RhCl(coe)₂]₂/binap | 4-Octyne | Highly selective 1,4-migration. | 82% | escholarship.org |

| Regioselective Arylzincation | [RhCl(cod)]₂ | 4-Octyne | Direct arylation product favored. | 82% | escholarship.org |

| Negishi Coupling of 2-bromophosphinine | Pd₂dba₃/dppp (B1165662) | This compound | Phenylated phosphinine product. | 76% | uit.no |

Development of Mild and Sustainable Reaction Conditions

A major thrust in modern chemical synthesis is the development of processes that are not only efficient but also environmentally sustainable. This includes moving towards milder reaction conditions, such as ambient temperature, and utilizing greener solvent systems.

Room Temperature Transformations and Photo-Catalysis

Many reactions involving this compound can be conducted under mild conditions, including at room temperature. rsc.orgorganic-chemistry.org A significant innovation in this area is the use of photocatalysis to drive reactions that would otherwise require high temperatures. researchgate.netresearchgate.net Researchers have shown that visible light can accelerate the electron-catalyzed cross-coupling of arylzinc reagents with aryl halides at room temperature. nih.govresearchgate.net This process, which can be metal-free or use a photoredox catalyst, relies on the photoexcitation of either the catalyst or an anion radical intermediate to facilitate the single-electron transfer steps that drive the catalytic cycle. researchgate.netnih.govresearchgate.net This method expands the substrate scope to include less reactive aryl chlorides and avoids the high energy input typical of traditional thermal methods. nih.gov

Table 3: Photo-Catalyzed Cross-Coupling of Phenylzinc Reagent at Room Temperature

| Aryl Halide | Photoredox Catalyst (PC) | Light Source | Time (h) | Yield | Citations |

|---|---|---|---|---|---|

| 3,5-Xylyl iodide | None | None | 6 | 1% | nih.gov |

| 3,5-Xylyl iodide | BDA | 470 nm LED | 6 | 99% | nih.govresearchgate.net |

| 4-Chlorobenzonitrile | BDA | 470 nm LED | 24 | 99% | nih.gov |

| 4-Chloro-N,N-dimethylbenzamide | BDA | 470 nm LED | 24 | 93% | nih.gov |

(Phenylzinc reagent prepared in situ from PhMgBr and ZnCl₂. BDA = a donor-acceptor type photoredox catalyst)

Solvent Optimization and Green Chemistry Approaches

The choice of solvent is a critical factor in the sustainability of a chemical process. While traditional solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are effective, there is a strong push towards greener alternatives. whiterose.ac.ukuit.no Solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol are now being employed for nickel-catalyzed couplings. acs.org